

Sachaliside Derivatives: A Technical Guide to Their Natural Occurrence and Biological Insights

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sachaliside and its derivatives represent a class of phenolic glycosides with potential biological significance. This technical guide provides a comprehensive overview of the current knowledge on their natural occurrence, chemical structures, and reported biological activities. Notably, **sachaliside** 1, also known as (E)-Triandrin, has been identified in several plant species and has been the subject of preliminary biological investigation. This document summarizes the available data, including a detailed analysis of a study on the effects of (E)-Triandrin on gene expression in neuroglial cells, and presents this information in a structured format for researchers. However, it is important to note that detailed experimental protocols for the isolation of these compounds and extensive quantitative biological activity data are not widely available in the current body of scientific literature.

Natural Occurrence of Sachaliside Derivatives

Sachaliside 1, which is chemically identified as (E)-Triandrin, has been reported in a variety of plant species. The primary sources identified in the literature are:

• Salix sachalinensis: **Sachaliside** 1 and a related compound, **sachaliside** 2, are considered taxonomic markers for this particular willow species.



- Brassica rapa(Field Mustard): The flowers of this plant have been identified as a source of sachaliside 1.
- Camellia sinensis(Tea Plant): This widely cultivated plant is another reported source of sachaliside.[1]
- Camellia reticulata: This species of Camellia is also known to contain sachaliside.[1]
- Rhodiola rosea(Roseroot): The compound (E)-Triandrin has been studied as a constituent of Rhodiola rosea extracts.[2][3]

While "sachaloside" derivatives have been isolated from Rhodiola sachalinensis, these appear to be structurally distinct monoterpene glycosides and should not be confused with the phenolic glycoside **sachaliside**s from Salix. Information regarding the structure and specific natural sources of **sachaliside** 2 is currently not available in the reviewed scientific literature.

Chemical Structure

The chemical identity of **sachaliside** has been established as (E)-Triandrin. Below are the key structural details:

Compound Name	Synonyms	Molecular Formula	Chemical Structure
Sachaliside	Sachaliside 1, (E)- Triandrin	C15H20O7	[Image of the chemical structure of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol]

Table 1: Chemical identity of **Sachaliside** 1/(E)-Triandrin.

Biological Activity and Signaling Pathways

Foundational & Exploratory





Direct quantitative biological activity data, such as IC₅₀ or EC₅₀ values, for isolated **sachaliside** derivatives are scarce in the available literature. However, a significant study investigated the mechanism of action of (E)-Triandrin, along with other compounds from Rhodiola rosea, in isolated human neuroglial cells (T98G) through gene expression profiling.[2]

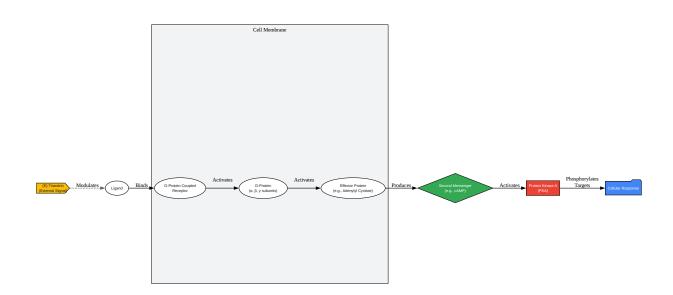
This study revealed that (E)-Triandrin has a multi-targeted effect on gene expression, deregulating a total of 1062 genes.[2] The analysis of these gene expression changes predicted effects on various cellular functions and disorders, particularly those related to neurological and psychological conditions.

The most significantly affected canonical signaling pathways identified in this study include:[2]

- eNOS Signaling
- · G-Protein Coupled Receptor Signaling
- Glutamate Receptor Signaling
- · Axonal Guidance Signaling
- Ephrin Receptor Signaling
- cAMP-mediated Signaling

The following diagrams, generated using Graphviz, illustrate the logical relationships within some of these key signaling pathways impacted by (E)-Triandrin.

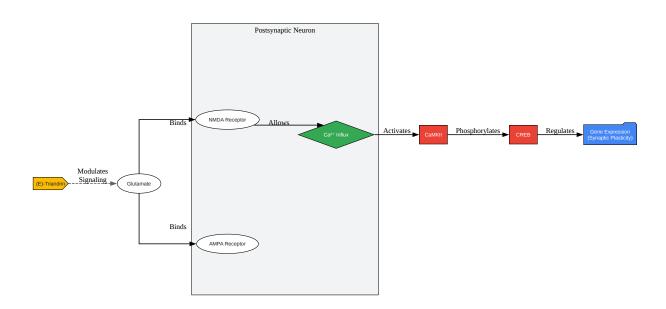




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G-Protein Coupled Receptor Signaling Pathway





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Glutamate Receptor Signaling Pathway

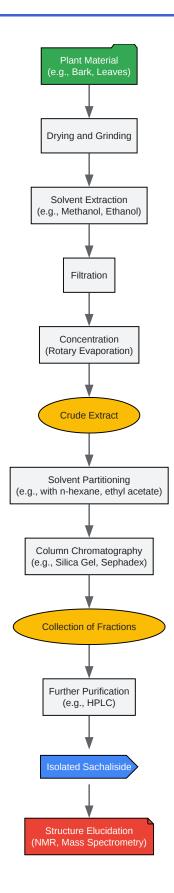


Experimental Protocols

A core requirement for this technical guide is the inclusion of detailed experimental protocols. Unfortunately, a thorough review of the available scientific literature did not yield specific, detailed protocols for the isolation and structure elucidation of **sachaliside** 1 and 2 from their primary source, Salix sachalinensis, as originally described by Mizuno et al. in 1990. Similarly, detailed methodologies for the biological assays that have been conducted are not fully described in the accessible literature.

For general guidance, the isolation of phenolic glycosides from plant material typically involves the following workflow. This is a generalized representation and not specific to **sachalisides**.





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Generalized Plant Compound Isolation Workflow



Synthesis of Sachaliside Derivatives

Currently, there is no information available in the scientific literature regarding the chemical synthesis of **sachaliside** derivatives or analogs. Research in this area would be valuable for structure-activity relationship (SAR) studies and for producing larger quantities of these compounds for further biological evaluation.

Conclusion and Future Directions

Sachaliside 1, also known as (E)-Triandrin, is a naturally occurring phenolic glycoside found in several plant species, with Salix sachalinensis being a primary source. While its chemical structure is known, comprehensive biological data and detailed experimental protocols remain elusive. The available evidence from gene expression studies suggests that (E)-Triandrin may have multi-targeted effects on cellular signaling pathways, particularly in the central nervous system.

Future research should focus on the following areas:

- Isolation and Characterization of Sachaliside 2: Elucidating the structure of sachaliside 2
 and identifying its natural sources is a critical next step.
- Development of Standardized Isolation Protocols: Establishing and publishing detailed and reproducible protocols for the isolation of **sachaliside**s from their natural sources is essential for advancing research in this area.
- Quantitative Biological Evaluation: Conducting a broad range of in vitro and in vivo biological
 assays to determine the specific activities and potencies of isolated sachaliside derivatives
 is necessary to understand their therapeutic potential. This should include generating
 quantitative data (e.g., IC₅₀, EC₅₀) for tabulation and comparison.
- Synthesis of Derivatives: The chemical synthesis of sachaliside analogs would enable comprehensive structure-activity relationship studies and could lead to the development of more potent and selective compounds.
- Mechanism of Action Studies: Further investigation into the signaling pathways modulated by sachalisides will provide a deeper understanding of their molecular mechanisms of action.



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